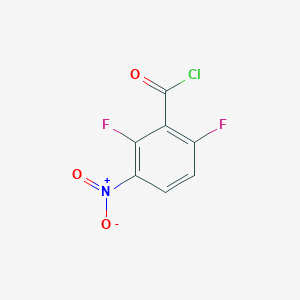

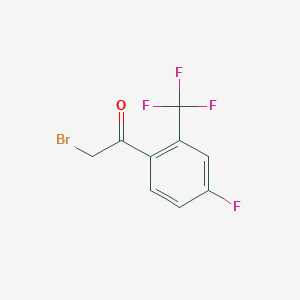

2,6-二氟-3-硝基苯甲酰氯

描述

Synthesis Analysis

While the synthesis of 2,6-difluoro-3-nitrobenzoyl chloride is not explicitly detailed in the provided papers, similar compounds have been synthesized through reactions involving fluorinated aromatic compounds. For example, the synthesis of benzyl 2,6-dihydroxy-3-nitrobenzoate involves the reaction of a dihydroxybenzoate with nitric acid, followed by crystallization from ethyl acetate . This suggests that a similar nitration reaction could be employed to introduce the nitro group into a difluorinated benzene ring to synthesize 2,6-difluoro-3-nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-difluoro-3-nitrobenzoyl chloride has been confirmed by single-crystal X-ray diffraction . For instance, in the case of benzyl 2,6-dihydroxy-3-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, indicating conjugation with the π-electron system . This coplanarity is likely to be present in 2,6-difluoro-3-nitrobenzoyl chloride as well, affecting its electronic properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,6-difluoro-3-nitrobenzoyl chloride, but they do discuss the reactivity of similar fluorinated nitroaromatic compounds. For example, the presence of fluorine atoms on the benzene ring can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . This suggests that the electron-withdrawing effect of the fluorine atoms in 2,6-difluoro-3-nitrobenzoyl chloride would also influence its reactivity, potentially making it a more reactive acylating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-3-nitrobenzoyl chloride can be inferred from the properties of related compounds. The introduction of fluorine atoms is known to affect the acidity, redox properties, and magnetic properties of aromatic compounds . For instance, fluorination increases the acidity of nitronyl nitroxides and correlates well with their redox potentials . The presence of intermolecular hydrogen bonds in crystals of benzyl 2,6-dihydroxy-3-nitrobenzoate suggests that 2,6-difluoro-3-nitrobenzoyl chloride might also form strong intermolecular interactions, which could influence its crystalline structure and stability .

科学研究应用

增强雌激素检测

由Higashi等人(2006年)进行的研究探讨了使用衍生试剂,包括4-硝基苯甲酰氯,来增强生物体液中雌激素的检测,采用液相色谱和质谱。这种方法显著提高了血清和尿液中雌激素水平的灵敏度和准确性,有助于用小样本量和简单制备程序诊断胎盘功能(Higashi et al., 2006)。

合成和构象研究

Preston等人(2003年)研究了从2-硝基苯甲酰氯衍生的双噁唑啉的合成和构象特性。这种化合物在溶液和固态中表现出独特的螺旋构象,可能对分子设计和材料科学产生影响(Preston et al., 2003)。

溶解作用中的邻位效应

Park和Kevill(2012年)研究了2,6-二氟苯甲酰氯的溶解作用中的邻位效应。他们的研究突出了取代基对酰基碳的反应性的影响,提供了有关反应机制以及氟原子的电子和立体效应的见解(Park & Kevill, 2012)。

镍催化的格氏试剂交叉偶联反应

Miyazaki等人(2010年)探讨了镍催化的格氏试剂交叉偶联反应的作用,使用包括4-硝基苯甲酰氯在内的芳基氯化物。这项研究有助于理解有机合成中催化剂的作用,特别是在碳-碳键形成方面(Miyazaki et al., 2010)。

氧化成亚硝基化合物

Nunno等人(1970年)描述了2,6-二氟苯胺的氧化,这与2,6-二氟-3-硝基苯甲酰氯密切相关,形成亚硝基化合物。这项研究增加了对化学转化的了解,并在合成化学中的潜在应用方面做出了贡献(Nunno et al., 1970)。

安全和危害

2,6-Difluoro-3-nitrobenzoyl chloride is classified as dangerous. It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

属性

IUPAC Name |

2,6-difluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMNSJGLMUMDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381848 | |

| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-nitrobenzoyl chloride | |

CAS RN |

260552-98-5 | |

| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)